2-((2-Carboxycyclopropyl)carbonylamino)-3-methylbenzoic acid
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Overview
Description
The compound “2-((2-Carboxycyclopropyl)carbonylamino)-3-methylbenzoic acid” is a complex organic molecule. It contains several functional groups, including a carboxylic acid group, a carbonyl group, and an amino group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylic acid, carbonyl, and amino groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, thanks to its multiple functional groups. For example, the carboxylic acid group could participate in acid-base reactions, the carbonyl group could undergo addition reactions, and the amino group could be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the presence of the amino group could give it basic properties .Scientific Research Applications
Parabens in Aquatic Environments
Research has explored the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments. Despite treatments that effectively remove them from wastewater, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This presence raises concerns about their biodegradability and potential as weak endocrine disruptors, necessitating further studies on their toxicity and environmental impact (Haman et al., 2015).
Gallic Acid's Pharmacological Activities
Gallic acid, a natural secondary metabolite, has garnered attention for its anti-inflammatory properties. The review on gallic acid highlights its pharmacological activities, mechanisms of action, and potential as a candidate for treating various inflammation-related diseases. The anti-inflammatory mechanisms mainly involve the MAPK and NF-κB signaling pathways, suggesting a role in reducing the release of inflammatory cytokines and chemokines (Bai et al., 2020).
Synthetic and Biological Importance of Benzothiazoles
The synthesis and biological importance of 2-(thio)ureabenzothiazoles and their derivatives are highlighted, showing a broad spectrum of biological activities. These compounds are significant in medicinal chemistry, serving as potential therapeutic agents and highlighting the importance of synthetic methodologies for their development (Rosales-Hernández et al., 2022).
Polymers Based on Divalent Metal Salts
Research on divalent metal salts of p-aminobenzoic acid for synthesizing ionic polymers incorporates metal firmly. These polymers, obtained through various reactions, have applications in creating metal-containing cured resins with high impact strength, showcasing the catalytic activities of metal carboxylate groups (Matsuda, 1997).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 2-((2-Carboxycyclopropyl)carbonylamino)-3-methylbenzoic acid may also interact with various biological targets.
Mode of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that results in a broad spectrum of effects.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biological pathways . These pathways and their downstream effects contribute to the diverse biological activities observed.
Pharmacokinetics
The physicochemical properties of similar compounds suggest that they may have good bioavailability .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
2-[(2-carboxycyclopropanecarbonyl)amino]-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-6-3-2-4-7(12(16)17)10(6)14-11(15)8-5-9(8)13(18)19/h2-4,8-9H,5H2,1H3,(H,14,15)(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRSAWWYGGBDAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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